エルムスチン

概要

説明

科学的研究の応用

Elmustine has a wide range of scientific research applications:

作用機序

エルムスチンは、DNAおよびRNAをアルキル化することにより効果を発揮し、架橋および鎖切断の形成につながります。これは、複製および転写プロセスを妨げ、最終的に細胞死につながります。 エルムスチンは細胞周期非特異的であり、細胞周期のどの段階でも細胞に作用することができます . 主な分子標的はDNA塩基、特にグアニンであり、O6位で架橋を形成します .

類似の化合物との比較

エルムスチンは、ロムスチンやセムスチンなどの他のニトロソウレア化合物と密接に関連しています。これらの化合物は、同様の作用機序を共有し、同様の種類のがんの治療に使用されます。 エルムスティンの独特の化学構造により、血脳関門を通過する能力を高める、より高い親油性などの異なる薬物動態的特性を持つことができます .

類似の化合物

- ロムスチン

- セムスチン

- ストレプトゾトシン

生化学分析

Biochemical Properties

Elmustine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to alkylate DNA and RNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This interaction primarily occurs at the O6 position of guanine-containing bases, resulting in cytotoxicity. Elmustine also interacts with cellular proteins through carbamoylation, which modifies amino acids and affects protein function .

Cellular Effects

Elmustine exerts significant effects on various types of cells and cellular processes. It influences cell function by damaging DNA, which leads to cell cycle arrest and apoptosis. This compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting DNA and RNA synthesis. The cytotoxic effects of Elmustine are particularly pronounced in rapidly dividing cells, such as cancer cells .

Molecular Mechanism

The molecular mechanism of Elmustine involves its hydrolysis in vivo to form reactive metabolites. These metabolites cause alkylation and cross-linking of DNA and RNA, leading to cytotoxicity. Elmustine’s ability to create interstrand cross-links in DNA disrupts the replication process, ultimately resulting in cell death. Additionally, Elmustine inhibits several key enzymatic processes by carbamoylation of amino acids in proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Elmustine change over time. The compound is known for its stability and slow degradation, which allows for sustained cytotoxic effects. Long-term studies have shown that Elmustine can lead to persistent DNA damage and prolonged inhibition of cellular function. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of Elmustine vary with different dosages in animal models. At lower doses, Elmustine can effectively inhibit tumor growth without causing significant toxicity. At higher doses, the compound can lead to adverse effects such as bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity. These threshold effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

Elmustine is involved in several metabolic pathways, including those that involve its hydrolysis to form reactive metabolites. These metabolites interact with enzymes and cofactors, leading to the alkylation and cross-linking of DNA and RNA. The compound’s effects on metabolic flux and metabolite levels are significant, as it disrupts normal cellular processes and leads to cytotoxicity .

Transport and Distribution

Elmustine is transported and distributed within cells and tissues through its high lipid solubility. This property allows the compound to cross the blood-brain barrier and accumulate in brain tissue. Elmustine interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues. This distribution is crucial for its effectiveness in treating brain tumors and other cancers .

Subcellular Localization

The subcellular localization of Elmustine is primarily within the nucleus, where it exerts its cytotoxic effects by alkylating DNA and RNA. The compound’s ability to create interstrand cross-links in DNA is facilitated by its localization to the nucleus. Additionally, Elmustine may undergo post-translational modifications that direct it to specific compartments or organelles, further enhancing its therapeutic effects .

準備方法

エルムスチンは、複数ステップのプロセスを通じて合成できます。活性化されたアジ化ナトリウムとの2-クロロエチルイソシアネートの反応により、2-クロロエチルカルバモイルアジドが生成されます。この中間体は、次に無水酢酸ナトリウムと四酸化窒素を四塩化炭素中で反応させて、N-(2-クロロエチル)-N-ニトロソカルバモイルアジドを形成します。 最後に、この化合物をイソプロパノール中のエタノールアミンと反応させてエルムスチンが生成されます .

化学反応の分析

エルムスチンは、以下を含むいくつかのタイプの化学反応を受けます。

酸化: エルムスチンは酸化されてさまざまな代謝産物を形成することができます。

還元: 特定の条件下で還元されて、さまざまな生成物が生成されます。

置換: エルムスチンは、特に求核剤との置換反応を受けることができます。

これらの反応で使用される一般的な試薬には、アジ化ナトリウム、四酸化窒素、およびエタノールアミンが含まれます。 これらの反応から形成される主な生成物は、さまざまな代謝産物およびエルムスティンの誘導体です .

科学研究への応用

エルムスチンは、広範囲の科学研究に応用されています。

類似化合物との比較

Elmustine is closely related to other nitrosourea compounds such as lomustine and semustine. These compounds share similar mechanisms of action and are used in the treatment of similar types of cancers. elmustine’s unique chemical structure allows it to have different pharmacokinetic properties, such as a higher lipophilicity, which enhances its ability to cross the blood-brain barrier .

Similar Compounds

- Lomustine

- Semustine

- Streptozotocin

Elmustine’s uniqueness lies in its specific chemical structure, which provides it with distinct pharmacokinetic properties and therapeutic applications .

生物活性

Elmustine, a derivative of the nitrosourea class of compounds, exhibits significant biological activity primarily as an anticancer agent. Its mechanism of action involves DNA alkylation, which disrupts the replication and transcription processes in rapidly dividing cells, making it particularly effective against various tumors, including brain tumors.

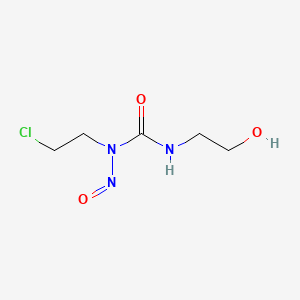

Chemical Structure and Properties

Elmustine is structurally related to lomustine (CCNU), sharing similar properties that enhance its therapeutic efficacy. The compound's structure allows it to penetrate the blood-brain barrier (BBB), which is crucial for treating central nervous system (CNS) malignancies. Key physicochemical properties of Elmustine include:

- Log P : 2.524

- Polar Surface Area : 62.89 Ų

- Molecular Weight : 232.8 g/mol

- Number of Nitrogens : 2

- Number of Oxygens : 5

These properties suggest favorable drug-likeness and oral bioavailability, as indicated by adherence to Lipinski's Rule of Five .

Elmustine's primary mechanism involves the formation of DNA cross-links through alkylation, leading to:

- Inhibition of DNA replication : By modifying DNA bases, Elmustine prevents the proper replication of DNA during cell division.

- Induction of apoptosis : The damage caused by alkylation triggers cellular pathways leading to programmed cell death, particularly in tumor cells.

Efficacy Against Tumors

Elmustine has shown effectiveness in various preclinical and clinical studies:

- Antitumor Activity : In vitro studies demonstrated that Elmustine effectively inhibits the proliferation of glioblastoma cells, including those resistant to other treatments like temozolomide (TMZ). The IC50 values for Elmustine were found to be lower than those for TMZ, indicating superior potency against resistant cell lines .

-

Case Studies :

- A retrospective analysis highlighted the role of DNA repair proteins in patient survival post-treatment with Elmustine. Patients with lower levels of alkyltransferase—a protein involved in repairing alkylated DNA—showed improved survival rates when treated with Elmustine compared to those with higher levels .

Comparative Efficacy Data

The following table summarizes comparative IC50 values for Elmustine and other related compounds against various glioblastoma cell lines:

| Cell Line | TMZ IC50 (μM) | Lomustine IC50 (μM) | Elmustine IC50 (μM) |

|---|---|---|---|

| U87 | 311 | 55 | 40 |

| U251 | 517 | 44 | 38 |

| GS-Y03 | 433 | 12 | 30 |

This data indicates that Elmustine not only competes favorably against established treatments but may also offer enhanced efficacy in specific contexts .

特性

IUPAC Name |

1-(2-chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN3O3/c6-1-3-9(8-12)5(11)7-2-4-10/h10H,1-4H2,(H,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZJEQBSODVMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)N(CCCl)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209610 | |

| Record name | Elmustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60784-46-5 | |

| Record name | N-(2-Chloroethyl)-N′-(2-hydroxyethyl)-N-nitrosourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60784-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elmustine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060784465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hecnu | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Elmustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Elmustine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAT2FD82D7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。